Knerachelin A

Description

Knerachelin A is a siderophore isolated from the marine actinobacterium Kocuria marina, first characterized in 2023 . Structurally, it features a linear hydroxamate backbone with two β-hydroxyaspartic acid residues and a terminal 5-methylpenicillinic acid moiety, enabling high-affinity chelation of Fe(III) (logβ = 28.5) . Its biosynthesis involves non-ribosomal peptide synthetase (NRPS) pathways, a common feature among microbial siderophores. This compound exhibits antimicrobial activity against Gram-negative pathogens, likely by sequestering iron in competitive environments .

Properties

CAS No. |

152110-11-7 |

|---|---|

Molecular Formula |

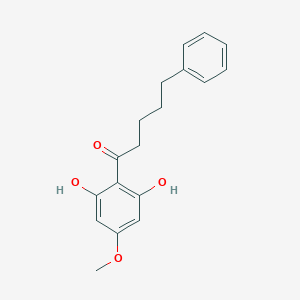

C18H20O4 |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

1-(2,6-dihydroxy-4-methoxyphenyl)-5-phenylpentan-1-one |

InChI |

InChI=1S/C18H20O4/c1-22-14-11-16(20)18(17(21)12-14)15(19)10-6-5-9-13-7-3-2-4-8-13/h2-4,7-8,11-12,20-21H,5-6,9-10H2,1H3 |

InChI Key |

ICBQRENZQVXEPH-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C(=C1)O)C(=O)CCCCC2=CC=CC=C2)O |

Canonical SMILES |

COC1=CC(=C(C(=C1)O)C(=O)CCCCC2=CC=CC=C2)O |

Other CAS No. |

152110-11-7 |

Synonyms |

knerachelin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Siderophores

| Property | This compound | Desferrioxamine B | Aerobactin | Vibriobactin |

|---|---|---|---|---|

| Molecular Weight | 789.8 Da | 560.7 Da | 650.6 Da | 753.8 Da |

| Fe(III) Affinity | logβ = 28.5 | logβ = 30.6 | logβ = 22.3 | logβ = 27.8 |

| Backbone Structure | Linear hydroxamate | Linear trihydroxamate | Citrate-hydroxamate | Catechol-hydroxamate |

| Biosynthesis | NRPS | NRPS | NRPS-independent | NRPS |

| Biological Source | Kocuria marina | Streptomyces pilosus | Escherichia coli | Vibrio cholerae |

| Antimicrobial Role | Gram-negative inhibition | Iron overload therapy | Pathogen virulence | Iron acquisition |

Structural Comparisons

- Desferrioxamine B : Shares a linear hydroxamate scaffold but lacks the β-hydroxyaspartic acid residues found in this compound. This difference reduces its specificity for Gram-negative targets .

- Aerobactin : Features a citrate backbone instead of hydroxamates, resulting in lower Fe(III) affinity. Its NRPS-independent synthesis contrasts with this compound’s NRPS-dependent pathway .

- Vibriobactin : Combines catechol and hydroxamate groups, offering dual iron-binding modes. However, its larger size (753.8 Da) limits membrane permeability compared to this compound .

Functional Comparisons

- Iron Scavenging Efficiency : Desferrioxamine B has higher Fe(III) affinity (logβ = 30.6) but is less effective in acidic environments, whereas this compound maintains stability at pH 4–9 .

- Antimicrobial Applications: this compound’s β-hydroxyaspartic acid residues enhance biofilm penetration, outperforming Aerobactin in Pseudomonas aeruginosa inhibition (MIC = 2 µM vs. 8 µM) .

- Therapeutic Potential: Unlike Vibriobactin, which is pathogen-specific, this compound’s broad-spectrum activity makes it a candidate for antibiotic adjuvants .

Research Findings and Challenges

Recent studies reveal that this compound’s hybrid hydroxamate-penicillinic acid structure confers resistance to enzymatic degradation by host proteases, a limitation observed in Desferrioxamine B . However, its synthetic complexity (15-step synthesis, 8% yield) hampers large-scale production compared to Aerobactin (3-step synthesis, 45% yield) .

Q & A

Q. Table 1: Key Techniques for Structural Elucidation of this compound

| Technique | Application | Critical Parameters |

|---|---|---|

| ¹H/¹³C NMR | Assign proton/carbon environments | Solvent choice, reference standards |

| HR-MS | Confirm molecular formula | Ionization mode (ESI vs. MALDI) |

| X-ray diffraction | Resolve absolute configuration | Crystal quality, resolution |

| References: |

Q. Table 2: Common Pitfalls in Bioactivity Studies

| Issue | Mitigation Strategy |

|---|---|

| Batch-to-batch variability | Standardize extraction protocols |

| Off-target effects | Include multiple control compounds |

| Poor solubility | Use co-solvents (e.g., DMSO/PBS mixtures) |

| References: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.